molecular formula C28H26N4O4 B11107776 4-[(4-hydroxy-3-methoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol

4-[(4-hydroxy-3-methoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B11107776
M. Wt: 482.5 g/mol
InChI Key: QFNZNHOIWODAKE-UHFFFAOYSA-N
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Description

4-[(4-hydroxy-3-methoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-hydroxy-3-methoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole core, followed by the introduction of the hydroxy and methoxy groups through electrophilic aromatic substitution reactions. The final step often involves the coupling of the pyrazole derivatives with the phenyl groups under controlled conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups, resulting in the formation of simpler derivatives.

    Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its multiple functional groups enable interactions with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets suggests it could be used in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-[(4-hydroxy-3-methoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with proteins and enzymes, modulating their activity. The pyrazole rings can interact with nucleic acids, affecting gene expression and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-3-methoxyphenyl derivatives
  • 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole derivatives
  • 3-methyl-1-phenyl-1H-pyrazole derivatives

Uniqueness

The uniqueness of 4-[(4-hydroxy-3-methoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol lies in its combination of functional groups and structural complexity. This allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C28H26N4O4

Molecular Weight

482.5 g/mol

IUPAC Name

4-[(4-hydroxy-3-methoxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C28H26N4O4/c1-17-24(27(34)31(29-17)20-10-6-4-7-11-20)26(19-14-15-22(33)23(16-19)36-3)25-18(2)30-32(28(25)35)21-12-8-5-9-13-21/h4-16,26,29-30,33H,1-3H3

InChI Key

QFNZNHOIWODAKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC(=C(C=C3)O)OC)C4=C(NN(C4=O)C5=CC=CC=C5)C

Origin of Product

United States

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